Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
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Overview
Description
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is a chemical compound that features an indene-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide typically involves the reaction of ninhydrin with acetamide under specific conditions. Ninhydrin, a well-known reagent in organic chemistry, reacts with acetamide to form the desired compound through a condensation reaction. The reaction is usually carried out in an ethanol medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indene-1,3-dione core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide involves its interaction with specific molecular targets. The indene-1,3-dione core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: This compound shares the indene-1,3-dione core but has a benzoic acid group instead of an acetamide group.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another compound with a similar core structure but different functional groups.
Uniqueness
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is unique due to its specific combination of the indene-1,3-dione core with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .
Biological Activity
Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- (C₁₂H₉NO₃) is a compound characterized by its unique dioxo-indene structure linked to an acetamide group. This structural configuration suggests potential biological activities that merit investigation. The compound's molecular weight is approximately 215.208 g/mol, and its distinctive features may contribute to various pharmacological effects.
Biological Activity Overview
The biological activity of Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- is primarily examined through its interactions with biological systems, particularly in relation to oxidative stress and cancer treatment. The presence of the dioxo group indicates potential reactivity with reactive oxygen species (ROS), which are implicated in numerous diseases.
- Antioxidant Properties : Compounds with similar structures have been studied for their ability to inhibit oxidative stress by activating heme oxygenase (HO), an enzyme that provides cytoprotection against ROS. For instance, derivatives of acetamide have shown varying degrees of HO activity, suggesting that Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- may also exhibit such properties .
- Anticancer Activity : Research indicates that compounds with dioxo-indene frameworks can inhibit tumor growth by targeting HO enzymes. In particular, the inhibition of HO-1 has been correlated with reduced tumor progression and increased sensitivity to chemotherapy in various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activities related to similar compounds or derivatives of Acetamide:
Study 1: Heme Oxygenase Inhibition
A study focused on the synthesis and evaluation of acetamide derivatives as HO inhibitors found that certain compounds exhibited IC50 values less than 8 μM against HO-1. These findings suggest potential therapeutic applications in cancer treatment where HO overexpression is linked to poor prognosis .
Study 2: Antioxidant Activity
Another investigation assessed various indole and acetamide derivatives for their antioxidant capabilities, measuring their effects on DPPH radical scavenging activity. Some compounds demonstrated significant inhibition at concentrations as low as 10−4M, indicating a promising avenue for developing antioxidant agents from similar structures .
Comparative Analysis
To better understand the biological potential of Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
N-(4-(1,3-Dioxoindane-2-Ylidene)methyl)acetamide | C₁₈H₁₃NO₃ | Moderate HO inhibition |
4-(1,3-Dioxoindane)acetamide | C₁₂H₉NO₂ | Antioxidant properties |
N-(4-(1,3-Dioxoindane)phenyl)acetamide | C₁₈H₁₃NO₃ | Increased lipophilicity and potential for enhanced bioactivity |
The unique combination of indene and acetamide functionalities in Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- may enhance its biological activity compared to simpler analogs.
Properties
CAS No. |
73693-48-8 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-6-10-11(15)8-4-2-3-5-9(8)12(10)16/h2-6,15H,1H3 |
InChI Key |
PDZRFMXAUCBLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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